Heptyl acetate
Overview
Description
Heptyl acetate is a compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe heptyl acetate, they do provide insights into the synthesis and properties of related compounds. For instance, the synthesis of (S)-3-mercapto-1-heptyl acetate involves a multi-step process starting with Sharpless asymmetric epoxidation and ending with acetylation, resulting in a compound with a tropical fruit aroma . This suggests that heptyl acetate derivatives can be synthesized with specific sensory properties in mind.
Synthesis Analysis
The synthesis of compounds related to heptyl acetate often involves multi-step reactions and the use of catalysts. For example, the gold(I)-catalyzed Rautenstrauch rearrangement is used to assemble bicyclo[2.2.1]hept-2-en-7-ones from 1,8-diynyl vinyl acetates . Additionally, the synthesis of N-1 side chain-modified analogs of HEPT, a compound structurally related to heptyl acetate, involves the use of palladium(0)-catalyzed coupling and other reactions to achieve the desired modifications . These methods highlight the complexity and precision required in the synthesis of heptyl acetate and its analogs.
Molecular Structure Analysis
The molecular structure of heptyl acetate and its derivatives can be complex, as seen in the synthesis of meso-substituted tetrabenzoporphyrins derived from [3-(heptyloxy)phenoxy]acetic acid . The structure of these compounds is crucial for their spectral properties and potential applications. The molecular structure of heptyl acetate itself would likely influence its physical and chemical properties, as well as its reactivity in various chemical reactions.
Chemical Reactions Analysis
Heptyl acetate and its derivatives can participate in a variety of chemical reactions. For instance, the reaction of hept-1-enitol with aldehyde methyl(or phenyl)hydrazones to produce pyrazoles demonstrates the reactivity of heptyl-related compounds under certain conditions . These reactions can lead to a wide range of products with different properties and potential uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of heptyl acetate can be inferred from the properties of similar compounds. The synthesis of (S)-3-mercapto-1-heptyl acetate, which possesses a distinct tropical fruit aroma, indicates that esterification can significantly affect the sensory properties of a compound . The spectral properties of meso-substituted tetrabenzoporphyrins derived from [3-(heptyloxy)phenoxy]acetic acid suggest that the physical properties such as absorbance and fluorescence can be tailored through molecular design .
Scientific Research Applications
. . It’s made by reacting acetic acid with heptanol through a process called esterification .
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Food Industry : Heptyl acetate is often used as a flavoring agent in the food and beverage industry due to its pleasant, fruity aroma. It helps to enhance the sensory appeal of numerous consumables .
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Cosmetics and Personal Care : The fragrance of Heptyl acetate is appealing in cosmetic and personal care items. It’s frequently used in perfumes, lotions, and other skincare products for its pleasant scent .
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Pharmaceuticals : Heptyl acetate has some applications in the pharmaceutical industry, especially in the manufacturing of certain types of drugs and medicines .
In addition to these primary uses, Heptyl acetate is also employed in the production of certain types of plastics and coatings, providing both practical and sensory benefits to these materials .
With ongoing advancements in science and technology, the application of Heptyl acetate is poised to expand. New uses in emerging fields such as biotechnology, nanotechnology, and green chemistry are being explored .
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Biotechnology : With ongoing advancements in science and technology, the application of Heptyl acetate is poised to expand. New uses in emerging fields such as biotechnology are being explored .
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Nanotechnology : Heptyl acetate may also find applications in the field of nanotechnology. This could involve the use of Heptyl acetate in the synthesis of nanoparticles or in the creation of nanoscale devices .
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Green Chemistry : Heptyl acetate’s potential in sustainable manufacturing and circular economy models also presents exciting opportunities. It could be used as a green solvent or in the production of bio-based materials .
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Plastics and Coatings : Heptyl acetate is employed in the production of certain types of plastics and coatings, providing both practical and sensory benefits to these materials .
Safety And Hazards
Future Directions
Heptyl acetate is utilized in a range of industries for various applications. It is often used as a flavoring agent in the food and beverage industry, in cosmetic and personal care items, and in the manufacturing of certain types of drugs and medicines . It is also employed in the production of certain types of plastics and coatings . Despite its many applications, it is crucial to handle Heptyl acetate responsibly due to its potential health effects and environmental concerns .
properties
IUPAC Name |
heptyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-7-8-11-9(2)10/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSIDMEHXZRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Record name | HEPTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047124 | |
Record name | Heptyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptyl acetate is a colorless liquid. (USCG, 1999), Liquid, colourless liquid with a herbaceous, green, rose odour | |
Record name | HEPTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Heptyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Heptyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
378.5 °F at 760 mmHg (USCG, 1999), 192.00 to 193.00 °C. @ 760.00 mm Hg | |
Record name | HEPTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Heptyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
154 °F (USCG, 1999) | |
Record name | HEPTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
soluble in alcohol, ether; insoluble in water | |
Record name | Heptyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.875 (USCG, 1999) - Less dense than water; will float, 0.87505(15°) | |
Record name | HEPTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Heptyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Heptyl acetate | |
CAS RN |
112-06-1 | |
Record name | HEPTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Heptyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-06-1 | |
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Record name | Heptyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112061 | |
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Record name | Heptyl acetate | |
Source | DTP/NCI | |
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Record name | Acetic acid, heptyl ester | |
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Record name | Heptyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047124 | |
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Record name | Heptyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.575 | |
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Record name | HEPTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6551B78I5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Heptyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-58.4 °F (USCG, 1999), -50 °C | |
Record name | HEPTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Heptyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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